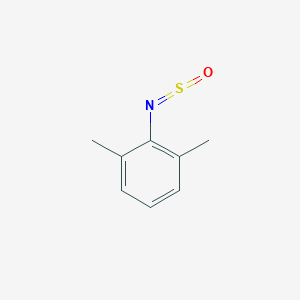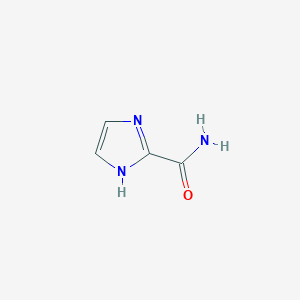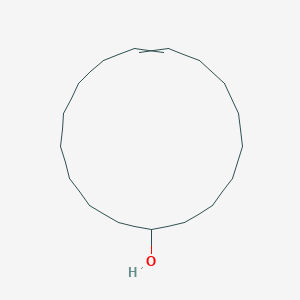
9-Cycloheptadecen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cycloheptadecen-1-ol, also known as pheromone Z9-17:OH, is an unsaturated alcohol that is commonly found in insects. This pheromone plays a crucial role in the communication and mate selection of several insect species. The chemical structure of 9-Cycloheptadecen-1-ol consists of a cycloheptene ring, a double bond, and a hydroxyl group.
Wirkmechanismus
The mechanism of action of 9-Cycloheptadecen-1-ol involves the activation of specific receptors in the insect's antennae. When a female insect produces this 9-Cycloheptadecen-1-ol, it is detected by male insects that are attracted to the scent. This 9-Cycloheptadecen-1-ol plays a crucial role in the mate selection of several insect species.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 9-Cycloheptadecen-1-ol have been extensively studied. This 9-Cycloheptadecen-1-ol has been found to have a significant impact on the behavior and communication of several insect species. Additionally, it has been shown to have potential therapeutic effects in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 9-Cycloheptadecen-1-ol in lab experiments has several advantages. It is a well-studied compound that has been extensively characterized. Additionally, it is relatively easy to synthesize and isolate. However, there are also limitations to the use of this 9-Cycloheptadecen-1-ol in lab experiments. For example, the activity of this 9-Cycloheptadecen-1-ol is highly dependent on the species of insect being studied. Additionally, the effects of this 9-Cycloheptadecen-1-ol can be influenced by several environmental factors.
Zukünftige Richtungen
There are several future directions for the study of 9-Cycloheptadecen-1-ol. One potential area of research is the development of new pest control strategies that are based on this 9-Cycloheptadecen-1-ol. Additionally, the potential therapeutic effects of this 9-Cycloheptadecen-1-ol in the treatment of certain diseases should be further explored. Finally, the study of the mechanism of action of this 9-Cycloheptadecen-1-ol could lead to new insights into the behavior and communication of several insect species.
Conclusion:
In conclusion, 9-Cycloheptadecen-1-ol is a well-studied 9-Cycloheptadecen-1-ol that plays a crucial role in the communication and mate selection of several insect species. The synthesis of this 9-Cycloheptadecen-1-ol is a complex process that requires specialized knowledge and equipment. The use of this 9-Cycloheptadecen-1-ol in scientific research has been extensive and has led to several important discoveries. Finally, there are several future directions for the study of this 9-Cycloheptadecen-1-ol that could lead to new insights into the behavior and communication of several insect species.
Wissenschaftliche Forschungsanwendungen
The use of 9-Cycloheptadecen-1-ol in scientific research has been extensive. This 9-Cycloheptadecen-1-ol has been used to study the behavior and communication of several insect species. It has also been used to develop new pest control strategies that are both effective and environmentally friendly. Additionally, 9-Cycloheptadecen-1-ol has been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
17344-59-1 |
|---|---|
Produktname |
9-Cycloheptadecen-1-ol |
Molekularformel |
C17H32O |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
cycloheptadec-9-en-1-ol |
InChI |
InChI=1S/C17H32O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2,17-18H,3-16H2 |
InChI-Schlüssel |
QNDMQRZWUGHGHY-UHFFFAOYSA-N |
SMILES |
C1CCCC=CCCCCCCCC(CCC1)O |
Kanonische SMILES |
C1CCCC=CCCCCCCCC(CCC1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)
![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)
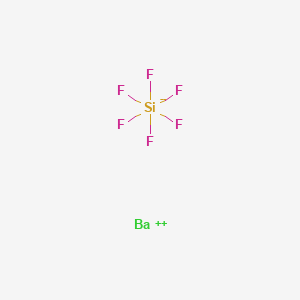
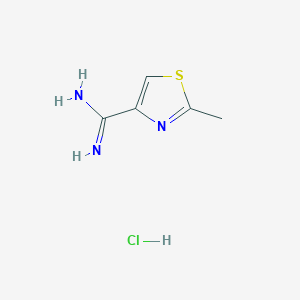
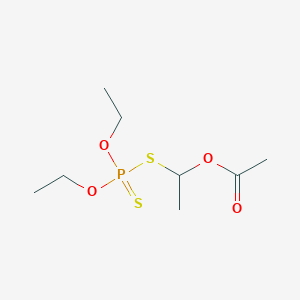
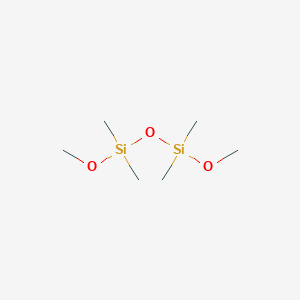
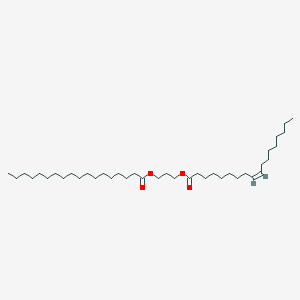
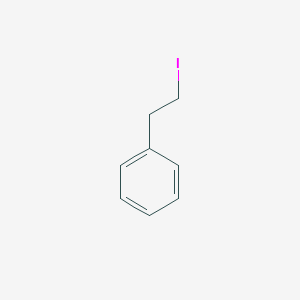
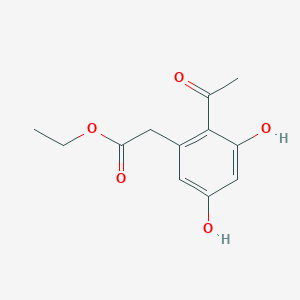
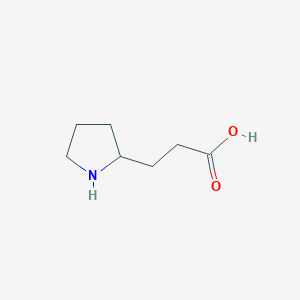
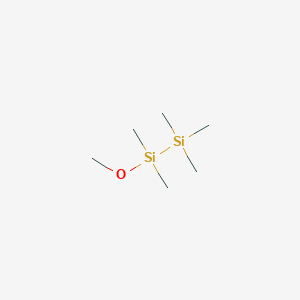
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
